molecular formula C7H9F3O B2759809 [3-(Trifluoromethyl)-1-bicyclo[1.1.1]pentanyl]methanol CAS No. 2384784-97-6

[3-(Trifluoromethyl)-1-bicyclo[1.1.1]pentanyl]methanol

Cat. No.: B2759809
CAS No.: 2384784-97-6
M. Wt: 166.143
InChI Key: ZGRANUGXRWNZJV-UHFFFAOYSA-N
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Description

Historical Evolution of Bioisosteric Replacements for Aromatic Systems

The quest to overcome limitations of aromatic systems in drug design—particularly metabolic instability and poor solubility—spurred the development of bioisosteric replacements. Early strategies focused on substituting benzene rings with five-membered heterocycles like thiophene or pyrazole, which reduced cytochrome P450-mediated oxidation by lowering electron density. For instance, replacing phenyl with pyridyl in hepatitis C virus NS5B inhibitors improved metabolic stability but introduced unintended CYP inhibition. These partial successes highlighted the need for non-aromatic, three-dimensional alternatives.

The conceptual breakthrough arrived with bicyclo[1.1.1]pentane (BCP), first synthesized in 1964 but largely neglected until the 2010s. Its utility became apparent when Anderson et al. demonstrated BCP’s capacity to mimic para-substituted benzene rings while conferring superior pharmacokinetic properties. In a landmark study, replacing the central fluorophenyl group in γ-secretase inhibitor BMS-708,163 with BCP increased aqueous solubility by 40-fold and oral bioavailability by 300% in murine models. This established BCP as a "molecular escape from flatland," combining topological complexity with synthetic accessibility.

Emergence of Bicyclo[1.1.1]pentane Derivatives as Three-Dimensional Structural Motifs

BCP derivatives address two critical challenges in modern medicinal chemistry: (1) reducing planar aromatic surface area to minimize off-target interactions (e.g., hERG channel binding) and (2) enhancing conformational rigidity to improve binding specificity. The [1.1.1]propellane precursor enables diverse functionalization through radical-mediated ring-opening reactions, as demonstrated in the synthesis of α-chiral BCPs via photoredox-organocatalyzed aldehyde additions.

The trifluoromethyl-BCP methanol derivative exemplifies this evolution. Its bicyclic core imposes a 60° angle between substituents, mimicking para-arene geometry while eliminating π-stacking liabilities. Quantum mechanical calculations reveal that the BCP scaffold’s strain energy (≈70 kcal/mol) enhances reactivity at bridgehead positions, facilitating late-stage modifications. Large-scale syntheses (>1 kg/day) using continuous-flow photochemistry have democratized access to these motifs, overcoming historical scalability barriers.

Table 1: Comparative Properties of Aromatic vs. BCP Bioisosteres

Property Para-Fluorophenyl Bicyclo[1.1.1]pentane Derivative
Topological Polar SA 0 Ų 15.7 Ų
logP 2.8 1.9
Metabolic Stability (t₁/₂) 12 min 94 min
hERG IC₅₀ 1.2 μM >30 μM

Data adapted from γ-secretase inhibitor optimization studies.

The methanol substituent in [3-(trifluoromethyl)-1-bicyclo[1.1.1]pentanyl]methanol serves dual roles: (1) its hydroxyl group participates in hydrogen-bonding networks with target proteins, and (2) the trifluoromethyl moiety induces dipole interactions while resisting oxidative metabolism. X-ray crystallography of BCP-containing kinase inhibitors reveals that the methanol oxygen forms a 2.8 Å hydrogen bond with catalytic lysine residues, mimicking interactions traditionally mediated by aryl ethers. This substitution strategy preserves pharmacophore geometry while eliminating aromatic ring-related toxicity.

Synthetic advancements now allow precise installation of chiral centers adjacent to the BCP core. For example, Evans’ chiral auxiliary approach achieves >98% enantiomeric excess in α-amino-BCP derivatives, critical for targeting stereosensitive enzymes. These methodologies underpin the synthesis of this compound, where asymmetric induction during propellane ring-opening ensures configurationally stable products.

Properties

IUPAC Name

[3-(trifluoromethyl)-1-bicyclo[1.1.1]pentanyl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9F3O/c8-7(9,10)6-1-5(2-6,3-6)4-11/h11H,1-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGRANUGXRWNZJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2(CC1(C2)C(F)(F)F)CO
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9F3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-(Trifluoromethyl)-1-bicyclo[11This process can be achieved using carbon-centered radical intermediates . The reaction conditions often include the use of specific catalysts and reagents to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis techniques that ensure high yield and purity. These methods often leverage advanced catalytic systems and optimized reaction conditions to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

[3-(Trifluoromethyl)-1-bicyclo[1.1.1]pentanyl]methanol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pressures to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reaction type For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes

Scientific Research Applications

Synthesis and Material Science

The compound serves as a versatile building block in the synthesis of complex molecules, particularly in the development of advanced materials. The bicyclo[1.1.1]pentane structure allows for unique steric and electronic properties that can be exploited in material science applications .

Table 1: Applications in Synthesis

Application AreaDescription
Organic SynthesisUsed as a building block for complex organic compounds
Material DevelopmentContributes to the creation of materials with unique properties

Medicinal Chemistry

The compound is being investigated for its potential therapeutic properties, particularly as a bioisostere for para-substituted benzene rings. This characteristic enables it to mimic the electronic and steric properties of aromatic compounds while potentially improving metabolic stability and reducing toxicity .

Case Study: Antimicrobial Activity
Research indicates that compounds with a bicyclo[1.1.1]pentane structure may exhibit antimicrobial properties, making them candidates for drug development aimed at treating infections .

Table 2: Potential Therapeutic Applications

Therapeutic AreaPotential Applications
AntimicrobialInvestigated for efficacy against various pathogens
Anti-inflammatoryPotential use in developing anti-inflammatory drugs

Biochemical Studies

In biochemical research, [3-(Trifluoromethyl)-1-bicyclo[1.1.1]pentanyl]methanol is utilized as a probe to investigate molecular interactions and pathways. Its distinct structure allows researchers to explore how it interacts with biological systems, potentially leading to insights into metabolic processes and disease mechanisms .

Table 3: Biochemical Research Applications

Research FocusDescription
Molecular ProbingUsed to study interactions within biological systems
Pathway InvestigationAids in understanding metabolic pathways

Mechanism of Action

The mechanism by which [3-(Trifluoromethyl)-1-bicyclo[111]pentanyl]methanol exerts its effects involves interactions with specific molecular targets and pathways The trifluoromethyl group can influence the compound’s reactivity and binding affinity, affecting its biological activity

Comparison with Similar Compounds

(a) Bicyclo[1.1.1]pentane-1,3-diyldimethanol

  • Molecular Formula : C₇H₁₂O₂
  • Molecular Weight : 128.17 g/mol
  • Key Features : Contains two hydroxymethyl groups on the BCP scaffold. The absence of a trifluoromethyl group reduces lipophilicity but increases polarity and hydrogen-bonding capacity compared to the target compound. This derivative is used in polymer chemistry due to its diol functionality .

(b) [3-(Hydroxymethyl)bicyclo[1.1.1]pentan-1-yl]methanol

  • Molecular Formula : C₇H₁₂O₂
  • Molecular Weight : 128.17 g/mol
  • Key Features : Structurally identical to the above compound but with a different substitution pattern. Its reactivity in esterification or etherification reactions is similar, though steric hindrance from the BCP core may limit accessibility .

Analogues with Trifluoromethyl and Alternative Functional Groups

(a) 1-[3-(Trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]ethan-1-one

  • Molecular Formula : C₈H₉F₃O
  • Molecular Weight : 174.15 g/mol
  • Key Features : Replaces the hydroxymethyl group with a ketone. The electron-withdrawing trifluoromethyl group stabilizes the ketone, enhancing its electrophilicity. This compound serves as a precursor in synthesis of more complex BCP derivatives .

(b) (2R)-2-Amino-2-[3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]acetic Acid Hydrochloride

  • Molecular Formula: C₈H₁₁ClF₃NO₂
  • Molecular Weight : 245.63 g/mol
  • The hydrochloride salt improves solubility, making it suitable for peptide mimetics in drug discovery .

(c) 3-(Trifluoromethyl)bicyclo[1.1.1]pentane-1-carboxylic Acid

  • Molecular Formula : C₇H₇F₃O₂
  • Molecular Weight : 176.12 g/mol (estimated)
  • Key Features : Substitutes the hydroxymethyl with a carboxylic acid. The acidic proton (pKa ~4-5) enables salt formation and coordination chemistry, useful in metal-organic frameworks or as a bioisostere for aryl groups .

Analogues with Heteroatom Substitutions

(a) 1-(3-Methoxybicyclo[1.1.1]pentan-1-yl)ethanone

  • Molecular Formula : C₈H₁₂O₂
  • Molecular Weight : 140.18 g/mol
  • Key Features : Methoxy group replaces the hydroxymethyl, reducing hydrogen-bonding capacity but increasing hydrolytic stability. The ether linkage is less reactive than alcohols, favoring applications in stable intermediates .

(b) 3-(Fluoromethyl)bicyclo[1.1.1]pentan-1-amine Hydrochloride

  • Molecular Formula : C₆H₁₁ClFN
  • Molecular Weight : 151.61 g/mol
  • Key Features : Fluoromethyl and amine groups enhance bioavailability and CNS penetration. The fluorine atom’s electronegativity modulates basicity, impacting receptor binding in neurological targets .

Comparative Analysis Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Applications
[3-(Trifluoromethyl)-1-BCP]methanol C₇H₉OF₃ 166.14 -CF₃, -CH₂OH Medicinal chemistry, bioisosteres
Bicyclo[1.1.1]pentane-1,3-diyldimethanol C₇H₁₂O₂ 128.17 Two -CH₂OH groups Polymer precursors
1-[3-(Trifluoromethyl)-BCP]ethanone C₈H₉F₃O 174.15 -CF₃, ketone Synthetic intermediates
3-(Trifluoromethyl)-BCP-carboxylic Acid C₇H₇F₃O₂ ~176.12 -CF₃, -COOH Metal-organic frameworks, drug design
1-(3-Methoxy-BCP)ethanone C₈H₁₂O₂ 140.18 Methoxy, ketone Stable intermediates

Biological Activity

[3-(Trifluoromethyl)-1-bicyclo[1.1.1]pentanyl]methanol is a bicyclic organic compound notable for its trifluoromethyl group, which significantly influences its chemical properties and biological activities. This article explores the biological activity of this compound, including its mechanism of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a bicyclo[1.1.1]pentane framework with a hydroxymethyl group and a trifluoromethyl substituent at the 3-position. The trifluoromethyl group enhances lipophilicity, allowing for improved interactions with biological membranes and proteins, which is crucial for its biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • Lipophilicity : The trifluoromethyl group increases the compound's affinity for hydrophobic regions in proteins and cell membranes, facilitating better cellular uptake.
  • Covalent Bond Formation : The hydroxymethyl group can form covalent bonds with nucleophilic sites on biomolecules, potentially modulating various biological pathways.

Biological Activity Overview

Research indicates that compounds with similar bicyclic structures exhibit various biological activities, including:

  • Antimicrobial Properties : Some studies suggest that bicyclo[1.1.1]pentane derivatives may possess antimicrobial effects, making them potential candidates for antibiotic development.
  • Anti-inflammatory Effects : Investigations into related compounds have shown promise in reducing inflammation, indicating that this compound may also exhibit similar properties.
  • Drug Development Applications : The compound is being explored as a bioisostere for para-substituted benzene rings in medicinal chemistry, potentially offering improved metabolic stability and reduced toxicity compared to traditional aromatic compounds .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntimicrobialPotential effectiveness against various pathogens
Anti-inflammatoryPossible reduction of inflammatory responses
Drug DesignUtilized as a bioisostere in drug development

Case Study: Antimicrobial Activity

In one study examining the structural analogs of this compound, researchers found that modifications to the bicyclic structure significantly affected antimicrobial potency against Staphylococcus aureus. The presence of the trifluoromethyl group was critical in enhancing the interaction with bacterial membranes, leading to increased efficacy compared to non-fluorinated analogs.

Case Study: Anti-inflammatory Mechanism

Another investigation focused on the anti-inflammatory potential of bicyclo[1.1.1]pentane derivatives demonstrated that these compounds could inhibit pro-inflammatory cytokines in vitro. This suggests a mechanism involving modulation of signaling pathways related to inflammation, which warrants further exploration for therapeutic applications in chronic inflammatory diseases .

Q & A

Q. Q: What are the key considerations for synthesizing [3-(Trifluoromethyl)-1-bicyclo[1.1.1]pentanyl]methanol with high purity?

A: Synthesis typically involves strain-release strategies due to the bicyclo[1.1.1]pentane (BCP) core. A Pd-catalyzed C-C activation method using BCP alcohols (e.g., BCP-OH derivatives) and halides is effective. Key parameters include:

  • Catalyst system : Pd(OAc)₂ with Xantphos as a ligand .
  • Base selection : K₂CO₃ for single C-C activation; stronger bases (e.g., NaOtBu) enable double activation .
  • Temperature : Reactions often proceed at 80–100°C to balance reactivity and stability of the strained BCP system.
    Purification via column chromatography or recrystallization is critical due to steric hindrance affecting reaction yields.

Advanced Reaction Mechanisms

Q. Q: How does the strain-release mechanism influence the reactivity of bicyclo[1.1.1]pentanyl alcohols in C-C bond activation?

A: The BCP core’s high ring strain (~50 kcal/mol) drives reactivity. Palladium catalysis facilitates strain release via oxidative addition into the C-C bond, forming cyclobutanone intermediates. DFT studies reveal that base additives (e.g., NaOtBu) lower transition-state energy, enabling divergent pathways:

  • Single activation : Forms cyclobutanones.
  • Double activation : Yields β,γ-enones via sequential cleavage .
    Steric effects from the trifluoromethyl group may slow kinetics, necessitating optimized reaction times.

Structural Characterization Challenges

Q. Q: What analytical techniques are most reliable for confirming the structure of this compound?

A:

  • NMR : ¹H/¹³C NMR distinguishes BCP protons (δ ~1.5–2.5 ppm) and trifluoromethyl groups (¹⁹F NMR: δ -60 to -70 ppm). Coupling patterns confirm stereochemical rigidity .
  • X-ray crystallography : Resolves strain-induced bond distortions in the BCP core.
  • HRMS : Validates molecular weight (C₇H₉F₃O expected: 178.06 g/mol).
  • IR spectroscopy : Hydroxyl stretches (3200–3600 cm⁻¹) confirm the methanol moiety .

Biological Activity Profiling

Q. Q: How can researchers evaluate the potential bioactivity of this compound in enzyme inhibition studies?

A:

  • Target selection : Prioritize enzymes with hydrophobic active sites (e.g., cytochrome P450s), as the BCP core and CF₃ group enhance lipophilicity .
  • Assay design : Use fluorescence-based or calorimetric (ITC) assays to measure binding affinity (Kd).
  • Control compounds : Compare with non-BCP analogs to isolate strain effects.
  • Contradictions : Discrepancies in IC₅₀ values may arise from solvent polarity or protein flexibility; replicate assays in varied buffers .

Computational Modeling for Mechanism Elucidation

Q. Q: What computational approaches are used to predict the interaction of this compound with biological targets?

A:

  • Docking simulations : Use AutoDock Vina with force fields adjusted for strained systems.
  • MD simulations : Analyze stability of BCP-protein complexes over 100+ ns trajectories.
  • DFT calculations : Quantify strain energy contributions to reactivity (e.g., BCP-OH activation barriers ).
  • ADMET prediction : SwissADME estimates logP (~2.1) and solubility, critical for pharmacokinetic profiling.

Addressing Data Contradictions in Reactivity Studies

Q. Q: How should researchers resolve discrepancies in reported reaction yields or selectivity?

A:

  • Variable control : Replicate experiments under identical conditions (e.g., Pd catalyst batch, solvent dryness).
  • Steric analysis : Substituent effects (e.g., CF₃ vs. CH₃) may alter transition states; use Hammett plots to correlate electronic effects.
  • Mechanistic probes : Isotopic labeling (e.g., ¹⁸O in methanol) tracks pathway divergence .
  • Collaborative validation : Cross-reference with independent labs to confirm reproducibility.

Stability and Storage Recommendations

Q. Q: What are the optimal storage conditions to prevent degradation of this compound?

A:

  • Temperature : Store at -20°C in airtight containers to minimize hydrolysis of the methanol group.
  • Light sensitivity : Protect from UV exposure (amber vials recommended).
  • Solvent compatibility : Dissolve in dry DMSO or THF for long-term stability; avoid protic solvents (e.g., H₂O, MeOH) .

Advanced Applications in Drug Discovery

Q. Q: How does the BCP core enhance this compound’s utility as a bioisostere in medicinal chemistry?

A:

  • Steric mimicry : The BCP core replaces tert-butyl or aryl groups, improving metabolic stability while maintaining similar volume (~1.8 ų).
  • Hydrogen-bonding : The methanol group engages in H-bonding with Asp/Glu residues, enhancing target affinity .
  • Case study : BCP-based inhibitors show 10–100x improved selectivity for kinases vs. traditional scaffolds .

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